Acotiamide impurity 8 maleate is a chemical compound with the molecular formula and a molecular weight of 566.63 g/mol. It is primarily recognized as an impurity associated with the pharmaceutical compound acotiamide, which is utilized in treating gastrointestinal disorders such as dyspepsia and functional dyspepsia. The presence of impurities like acotiamide impurity 8 maleate necessitates rigorous analysis during the drug formulation process to ensure safety and efficacy .
Acotiamide impurity 8 maleate is derived from the synthesis of acotiamide, which involves various chemical precursors including 2,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate. The compound is typically obtained during the manufacturing process of acotiamide and can be isolated or quantified using high-performance liquid chromatography techniques .
The synthesis of acotiamide impurity 8 maleate involves several key steps:
The reactions are conducted under controlled conditions, including specific temperatures and pH levels. Catalysts and solvents are employed to enhance reaction efficiency. In industrial settings, automated reactors and continuous flow systems are used to optimize production while maintaining stringent quality control measures to ensure the purity of the final product .
Acotiamide impurity 8 maleate features a complex molecular structure characterized by a thiazole ring and a maleate moiety. The presence of these structural elements influences both its chemical reactivity and potential biological activity.
Acotiamide impurity 8 maleate participates in various chemical reactions:
These reactions can lead to diverse products depending on the specific reagents and conditions employed during synthesis .
Acotiamide impurity 8 maleate serves several scientific purposes:
Acotiamide hydrochloride trihydrate (C₂₁H₃₀N₄O₅S·3H₂O) is a first-in-class prokinetic agent approved for functional dyspepsia treatment. It functions through acetylcholinesterase inhibition and muscarinic receptor modulation, enhancing gastric motility without significant activity at serotonin or dopamine D₂ receptors [1] [5]. During its 10-step synthesis from 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine, numerous process-related and degradation impurities emerge [1] [7].
Acotiamide Impurity 8 Maleate (CAS 185105-17-3), identified chemically as 2-(5-Hydroxy-2,4-dimethoxybenzamido)-N-(3-isopropyl-4-methylpentyl)thiazole-4-carboxamide Maleate, arises from hydroxylation of the methoxybenzoyl moiety and subsequent salt formation. Its molecular formula is C₂₆H₃₅N₃O₉S with a molecular weight of 565.64 g/mol [7]. This impurity exemplifies structural modifications impacting pharmacological activity—hydroxylation may alter receptor binding affinity, while maleate salt formation influences solubility. Other critical impurities include:
Table 1: Key Acotiamide Impurities
Compound Name | CAS Number | Molecular Formula | Origin |
---|---|---|---|
Acotiamide Impurity 5 | 206882-15-7 | C₁₂H₂₂N₄OS | Incomplete coupling |
Acotiamide Impurity 17 | 1190537-60-0 | C₁₈H₃₀N₂O₄ | Desalkyl intermediate |
Acotiamide Impurity 37 | 185106-05-2 | C₁₄H₁₄N₂O₆S | Ester hydrolysis |
Acotiamide Impurity 8 Maleate | 185105-17-3 | C₂₆H₃₅N₃O₉S | Hydroxylation + salt |
These impurities originate from incomplete reactions, residual solvents, hydrolytic pathways, or oxidative degradation during synthesis and storage [1] [6] [7].
Impurity profiling ensures drug safety and efficacy by identifying and quantifying structurally related compounds that may compromise therapeutic performance. For Acotiamide Impurity 8 Maleate, specialized chromatographic methods are essential due to:
Stability-indicating methods using UHPLC/ESI-QTOF-MS/MS enable separation and characterization of Impurity 8 Maleate alongside other degradants. Hydrolytic degradation produces 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylic acid (CAS 1809272-85-2), while oxidative stress generates hydroxylated analogs [6]. Reverse-phase HPLC with octadecylsilane columns and tailored mobile phases (methanol/aqueous modifiers) achieves baseline separation. Critical parameters include:
Table 2: Analytical Parameters for Impurity Detection
Parameter | Specification | Method Performance |
---|---|---|
Column | Octadecylsilane (250 × 4.6 mm, 3-5 µm) | Peak symmetry ≤1.5 |
Mobile Phase | Gradient: Methanol (A) / 0.1-1% TEA + H₃PO₄ (B) | Resolution >2.0 |
Detection | UV 280 nm / MS (ESI+) | LOD: 0.03% |
Gradient Profile | 0-8 min: 40% A → 70% A (8-50 min) | Retention time: 28.5 min |
Quantitation | External standard method | RSD ≤2.0% |
Validation per ICH Q2(R1) confirms specificity, linearity (R² >0.999), precision (RSD <2%), and accuracy (98-102%) for Impurity 8 Maleate quantification at 0.05-1.0% levels [3] [6] [8].
ICH Q3A(R2) mandates strict control of impurities in new drug substances. Key thresholds for acotiamide impurities include:
Acotiamide Impurity 8 Maleate requires:
Regulatory submissions must include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: